molecular formula C15H17N3O3 B2877053 trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxylic acid CAS No. 108180-02-5

trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxylic acid

Cat. No.: B2877053
CAS No.: 108180-02-5
M. Wt: 287.319
InChI Key: TWQKNZCDGPEWJQ-XYPYZODXSA-N
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Description

Trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxylic acid is an intriguing compound that combines the structural elements of benzotriazine and cyclohexanecarboxylic acid. This compound is recognized for its versatility in various scientific domains, such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes

The synthesis of trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxylic acid typically involves multi-step organic reactions. A common approach includes:

  • Formation of Benzotriazine Core: : Starting with the precursor 1,2-phenylenediamine, which undergoes cyclization with formic acid to yield the 4-oxo-1,2,3-benzotriazine structure.

  • Alkylation: : The benzotriazine core is then alkylated using a suitable alkyl halide to introduce the 4-methyl group.

  • Cyclohexane Derivation: : The resulting intermediate is subsequently reacted with cyclohexane derivatives under specific conditions to attach the cyclohexanecarboxylic acid moiety.

Industrial Production Methods

For large-scale production, the synthesis is optimized to ensure high yield and purity. This includes fine-tuning reaction conditions such as temperature, solvent choice, and catalyst presence to maximize efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxylic acid can undergo oxidation reactions, where specific oxidizing agents convert it to higher oxidation states.

  • Reduction: : It can be reduced using appropriate reducing agents, altering its functional groups to more reduced forms.

  • Substitution: : The compound can participate in nucleophilic and electrophilic substitution reactions, where substituents on the benzotriazine or cyclohexanecarboxylic acid ring are replaced by other groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: : Typical reagents include halogens for halogenation or Grignard reagents for alkylation.

Major Products Formed

The reactions yield a variety of derivatives, such as hydroxylated or halogenated forms, depending on the reagents and conditions employed.

Scientific Research Applications

Chemistry

The compound is used as an intermediate in organic synthesis, particularly in creating more complex molecules.

Biology

In biological research, it serves as a probe to study enzyme interactions and metabolic pathways due to its unique structural properties.

Medicine

In the medical field, it has potential as a pharmacophore in the development of new drugs, particularly those targeting specific receptors or enzymes.

Industry

Industrially, it finds applications in the synthesis of advanced materials and as a precursor in the manufacture of various chemicals.

Mechanism of Action

Molecular Targets and Pathways

Trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxylic acid interacts with molecular targets such as enzymes and receptors. Its mechanism of action often involves binding to these targets, altering their activity or function. The pathways involved can include inhibition of specific enzymes or modulation of receptor-mediated signaling cascades.

Comparison with Similar Compounds

Unique Attributes

What sets trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxylic acid apart from similar compounds is its distinctive combination of benzotriazine and cyclohexanecarboxylic acid moieties. This dual structural element grants it unique reactivity and biological activity.

List of Similar Compounds

  • **4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]benzoic acid

  • **4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclopentanecarboxylic acid

  • Benzotriazinyl derivatives with varying alkyl substituents

Each of these related compounds shares some structural features with this compound but differs in specific substituents or ring structures, affecting their respective properties and applications.

Properties

IUPAC Name

4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c19-14-12-3-1-2-4-13(12)16-17-18(14)9-10-5-7-11(8-6-10)15(20)21/h1-4,10-11H,5-9H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWQKNZCDGPEWJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN2C(=O)C3=CC=CC=C3N=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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